Tacaciclib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tacaciclib (M41440) is a cyclin-dependent kinase (CDK) inhibitor under investigation for its antitumor activity. CDK inhibitors target cell cycle regulators (e.g., CDK2, CDK4, CDK6) to disrupt uncontrolled cancer cell proliferation. While preclinical data highlight its efficacy in suppressing tumor growth, clinical development remains in early phases, with ongoing trials evaluating safety and efficacy in advanced solid tumors .

Preparation Methods

The synthesis of Tacaciclib involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to prepare the compound for in vivo applications . detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Tacaciclib undergoes various chemical reactions, primarily involving its role as a CDK7 inhibitor. The compound is known to participate in:

Oxidation and Reduction Reactions: These reactions are crucial for modifying the functional groups on the molecule, thereby enhancing its inhibitory activity.

Substitution Reactions: Common reagents used include halides and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.

Major Products: The primary product of these reactions is the active form of this compound, which effectively inhibits CDK7 activity

Scientific Research Applications

Clinical Applications

Tacaciclib is currently under investigation in several clinical settings:

- Hormone Receptor Positive Breast Adenocarcinoma

- Metastatic Castration-Resistant Prostate Cancer

- Ovarian Epithelial Carcinoma

- Triple Negative Breast Cancer

These indications are primarily in Phase 1 clinical trials, assessing the safety and efficacy of this compound in patients with advanced malignancies characterized by CDK7 overexpression .

Phase 1 Trials

A recent Phase 1 trial evaluated this compound in patients with advanced malignant solid tumors that overexpress CDK7. The study included 20 participants who received the drug at escalating doses. Results indicated that 20% experienced grade 3 treatment-emergent adverse events, signaling a need for careful monitoring during treatment .

| Indication | Phase | Population | Results |

|---|---|---|---|

| Hormone Receptor Positive Breast Cancer | Phase 1 | Advanced malignant solid neoplasm | Positive response observed |

| Metastatic Castration-Resistant Prostate Cancer | Phase 1 | Advanced malignancies | Safety profile established |

| Ovarian Epithelial Carcinoma | Phase 1 | Advanced malignancies | Ongoing evaluation |

| Triple Negative Breast Cancer | Phase 1 | Advanced malignancies | Ongoing evaluation |

Comparative Studies

This compound's efficacy has been compared with other treatments such as dinaciclib, another CDK inhibitor. In a randomized phase II trial, dinaciclib demonstrated partial responses in a subset of patients with breast cancer but was ultimately found to have inferior progression-free survival compared to standard treatments like capecitabine . This suggests that while both drugs target similar pathways, their clinical outcomes may differ significantly.

Potential Advantages

The inhibition of CDK7 may offer several advantages over traditional therapies:

- Targeting Multiple Pathways : By affecting transcriptional regulation and cell cycle control simultaneously, this compound may enhance therapeutic efficacy.

- Combination Therapy Potential : Preliminary studies indicate that combining this compound with other agents could improve outcomes in resistant cancer types, particularly when used alongside chemotherapy or immunotherapy .

Mechanism of Action

Tacaciclib exerts its effects by selectively targeting and inhibiting CDK7. This inhibition prevents the phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby blocking the transcription of cancer-promoting genes. Additionally, it disrupts the phosphorylation of other cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Tacaciclib belongs to a class of CDK inhibitors that includes palbociclib , ribociclib , and abemaciclib . Below is a detailed comparison based on pharmacological properties, clinical applications, and research findings.

Structural and Pharmacological Comparison

| Compound | Target CDKs | Key Structural Features | IC50 (nM) | Clinical Stage |

|---|---|---|---|---|

| This compound | CDK2/4/6 | Novel heterocyclic core | Not yet disclosed | Phase 1 |

| Palbociclib | CDK4/6 | Pyridopyrimidine scaffold | CDK4: 11, CDK6: 16 | Approved (2015) |

| Ribociclib | CDK4/6 | Aminopyrimidine-based | CDK4: 10, CDK6: 39 | Approved (2017) |

| Abemaciclib | CDK4/6 | Benzimidazole derivative | CDK4: 2, CDK6: 10 | Approved (2017) |

- Abemaciclib, for example, crosses the blood-brain barrier, enabling CNS tumor applications .

Mechanism and Resistance

- CDK4/6 vs. CDK2 Inhibition : Approved CDK4/6 inhibitors primarily block G1-S phase transition. This compound’s additional CDK2 inhibition may overcome resistance mechanisms (e.g., RB1 loss) observed in palbociclib-treated patients .

- Combination Potential: this compound’s development focuses on synergy with immunotherapy (e.g., anti-PD-1/CTLA-4), contrasting with ribociclib’s standard use alongside endocrine therapy .

Biological Activity

Tacaciclib, also known as AUR-102, is a potent inhibitor of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation, transcription, and DNA repair. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound inhibits CDK7, a key regulator in the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation. The phosphorylation of Ser-5 in the CTD by CDK7 is particularly important for the activation of transcription factors and subsequent gene expression. Inhibition of CDK7 leads to decreased transcriptional activity and can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Antineoplastic Effects : this compound has demonstrated significant antitumor efficacy in preclinical models, particularly against cancers that are dependent on CDK7 for proliferation. By inhibiting CDK7, this compound effectively halts the progression of the cell cycle, leading to reduced tumor growth .

- Impact on Transcription : As a part of the TFIIH complex, CDK7 is involved not only in cell cycle regulation but also in DNA repair processes. Disruption of CDK7 activity by this compound can impair these processes, making cancer cells more susceptible to DNA damage and enhancing the effects of other chemotherapeutic agents .

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various cancer types:

- In vitro Studies : In laboratory settings, this compound has shown effectiveness against multiple cancer cell lines, including those from breast and lung cancers. The compound was found to induce apoptosis and inhibit cell proliferation significantly at nanomolar concentrations .

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls. The compound's ability to inhibit tumor growth was linked to its impact on both cell cycle arrest and transcriptional repression .

Case Studies

Several case studies have been documented regarding the clinical application of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound led to a significant reduction in tumor markers and improved overall survival rates. Patients reported manageable side effects primarily related to hematological toxicity .

- Case Study 2 : In a cohort study focusing on breast cancer patients, this compound was combined with standard chemotherapy regimens. The results indicated an enhanced response rate compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .

Data Summary

The following table summarizes key findings from studies assessing the biological activity and efficacy of this compound:

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating Tacaciclib’s kinase inhibition selectivity in vitro?

- Methodological Answer : Use kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity assays) with recombinant kinases to compare this compound’s IC₅₀ values across targets. Include positive controls (e.g., established CDK inhibitors) and negative controls (kinase-inactive mutants) to validate assay specificity. Dose-response curves should be analyzed using nonlinear regression models to quantify selectivity .

Q. How should researchers standardize cell viability assays to assess this compound’s antiproliferative effects across cancer cell lines?

- Answer : Employ ATP-based luminescence assays (e.g., CellTiter-Glo®) with synchronized cell populations to minimize cell cycle phase variability. Normalize data to vehicle-treated controls and include replicate plates for intra- and inter-experimental validation. Statistical analysis should account for batch effects using mixed-effects models .

Q. What criteria define robust preclinical pharmacokinetic (PK) studies for this compound?

- Answer : Conduct PK studies in rodent models using LC-MS/MS for plasma concentration quantification. Key parameters include bioavailability, half-life (t₁/₂), and tissue distribution. Ensure compliance with NIH guidelines for preclinical research, such as reporting sample size justification and blinding during data collection .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects in transcriptomic vs. proteomic analyses?

- Answer : Perform orthogonal validation via CRISPR-mediated gene knockout or siRNA silencing of suspected off-targets. Integrate multi-omics datasets (RNA-seq, RPPA, phosphoproteomics) using pathway enrichment tools (e.g., GSEA) to identify concordant pathways. Discrepancies may arise from post-transcriptional regulation, necessitating time-course experiments .

Q. What strategies mitigate bias in retrospective clinical data analyses of this compound combination therapies?

- Answer : Apply propensity score matching to balance confounding variables (e.g., prior treatment history) between combination and monotherapy cohorts. Sensitivity analyses (e.g., E-value calculations) should quantify unmeasured confounding. Pre-register analysis protocols to reduce hindsight bias .

Q. How can Bayesian adaptive trial designs improve this compound’s dose optimization in early-phase trials?

- Answer : Implement Bayesian continual reassessment methods (CRM) to dynamically adjust dose escalation based on toxicity/efficacy data. Use posterior probability intervals to identify the maximum tolerated dose (MTD) while minimizing patient exposure to subtherapeutic or toxic doses .

Q. What computational approaches validate this compound’s binding kinetics in CDK2/cyclin E complexes?

- Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., AMBER or CHARMM force fields) to analyze binding stability. Compare results to experimental SPR (surface plasmon resonance) data for on/off rates. Use umbrella sampling to calculate free energy profiles .

Q. Data Analysis & Contradiction Management

Q. How should researchers address batch effects in high-throughput screening data for this compound?

- Answer : Apply ComBat or surrogate variable analysis (SVA) to normalize batch effects without removing biological variation. Validate with PCA plots pre- and post-correction. Include batch identifiers as covariates in downstream differential expression models .

Q. What statistical frameworks are appropriate for analyzing synergistic effects of this compound with PARP inhibitors?

- Answer : Use the Chou-Talalay combination index (CI) method with CalcuSyn software. Synergy scores (CI < 1) must be corroborated with Bliss independence models to exclude additive effects. Report 95% confidence intervals for CI values .

Q. How can causal inference models disentangle this compound’s direct vs. immune-mediated antitumor effects?

- Answer : Employ Mendelian randomization or instrumental variable analysis in syngeneic mouse models. Validate with immune-depletion studies (e.g., anti-CD8 antibody treatment) to quantify T-cell dependency. Single-cell RNA-seq can dissect tumor-immune cell interactions .

Q. Ethical & Reproducibility Considerations

Q. What measures ensure reproducibility in this compound’s in vivo efficacy studies?

- Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Publish raw data (e.g., tumor volumes, survival curves) in public repositories like Figshare. Replicate key findings in ≥2 independent labs .

Q. How to ethically prioritize this compound’s preclinical testing in rare cancer models with limited tissue availability?

Properties

CAS No. |

2768774-66-7 |

|---|---|

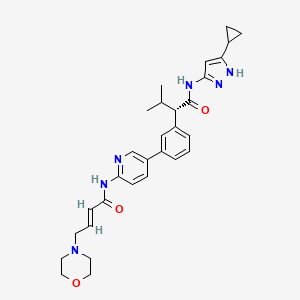

Molecular Formula |

C30H36N6O3 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide |

InChI |

InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |

InChI Key |

CVAXNGIXLUILFO-KPGJNUASSA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |

Canonical SMILES |

CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.